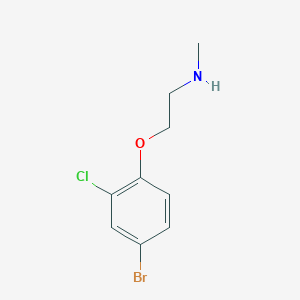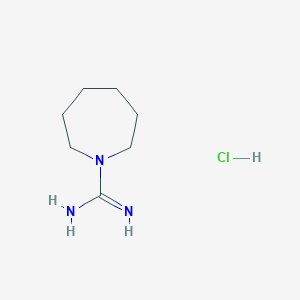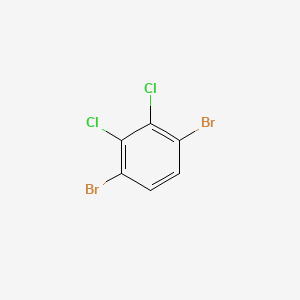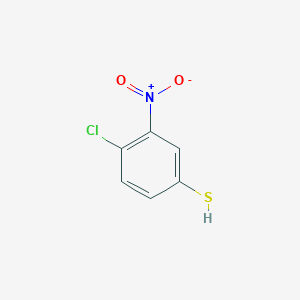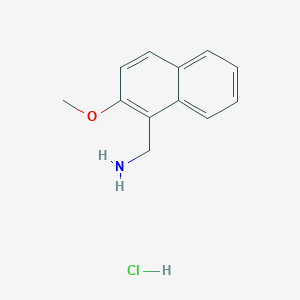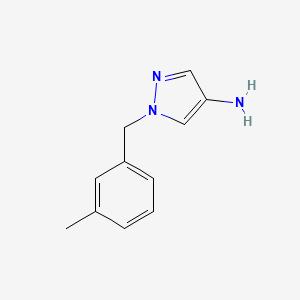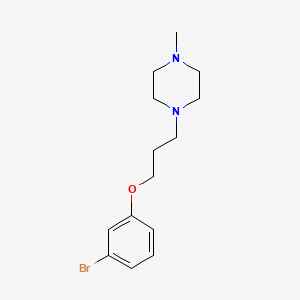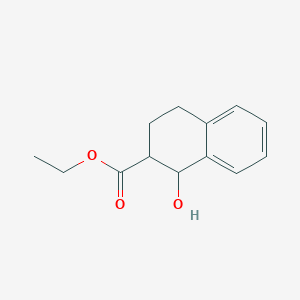
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
描述
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxy group and an ethyl ester group attached to a tetrahydronaphthalene ring system. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Related compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is hydrogenated in the presence of a catalyst, such as nickel, to produce 1,2,3,4-tetrahydronaphthalene.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon derivative used as a hydrogen-donor solvent.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: A compound with two hydroxy groups used as a complexing agent.
1,2,3,4-Tetrahydro-1-naphthoic acid: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both a hydroxy group and an ethyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12,14H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOKNTVDUOXHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)
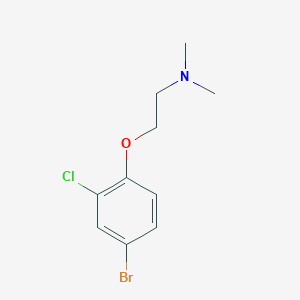
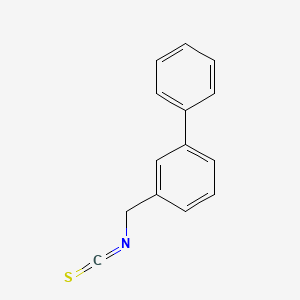
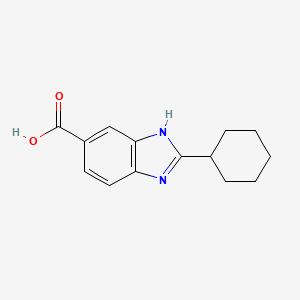
![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)
